1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo-
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Overview
Description
1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by its stability and reactivity, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- typically involves multiple steps, including the reaction of cyclohexane derivatives with propionitrile under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- can be compared with other similar compounds, such as:
1,1,3,3-Tetramethoxypropane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
1,1,3,3-Tetraethoxypropane: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
1,1,3,3-Tetramethylpropane: Another related compound with unique properties and uses in the chemical industry.
The uniqueness of 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo- lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
5883-05-6 |
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Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile |
InChI |
InChI=1S/C18H22N4O/c19-12-2-8-17(9-3-13-20)6-1-7-18(16(17)23,10-4-14-21)11-5-15-22/h1-11H2 |
InChI Key |
CVIHOXZFBYQKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)(CCC#N)CCC#N)(CCC#N)CCC#N |
Origin of Product |
United States |
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